molecular formula C18H21NO2 B1587795 Ethyl 2-(dibenzylamino)acetate CAS No. 77385-90-1

Ethyl 2-(dibenzylamino)acetate

Cat. No. B1587795
CAS RN: 77385-90-1
M. Wt: 283.4 g/mol
InChI Key: AFMDCFOWHWNQBP-UHFFFAOYSA-N
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Description

Ethyl 2-(dibenzylamino)acetate, also known as DBAE, is an organic compound used as a reagent in the synthesis of various compounds. It is a colorless liquid with a pungent odor, and is soluble in water and other polar solvents. It is primarily used in the laboratory as a reactant in organic synthesis and as a reagent in the preparation of other compounds. It is also used in the synthesis of drugs, plastics, and other compounds.

Scientific Research Applications

1. Photocyclization and Remote-Proton Transfer

Ethyl 2-(dibenzylamino)acetate has been studied for its unique photochemical properties. Hasegawa et al. (1993) investigated its photocyclization via remote-proton transfer. They found that upon irradiation, 2-(N,N-dibenzylamino)ethyl and 2-(N-benzyl-N-methylamino)ethyl 3-benzoylacrylate underwent photocyclization, competing with (E)–(Z) isomerization (Hasegawa, Yamazaki, & Yoshioka, 1993).

2. Photoreactions and Biradical Intermediate Stability

Another study by Hasegawa et al. (1990) explored the photoreactions of 2-(dibenzylamino)ethyl esters of γ-oxo acids. They demonstrated that 2-(dibenzylamino)ethyl 4-phenyl-3-oxobutanoate underwent photocyclization to give 9-membered azalactones. The stability and conformational flexibility of the biradical intermediates were crucial in these reactions (Hasegawa, Mukai, Mizukoshi, & Yoshioka, 1990).

3. Solid-State Photocycloaddition

Furthering the understanding of its photochemical behavior, a study in 2001 found that upon UV irradiation, 2-(dibenzylamino)ethyl 3-benzoylacrylate in a crystalline state undergoes efficient [2+2]photocycloaddition to form a specific dimer. This research highlighted the importance of weak intermolecular interactions in determining the efficiency of the solid-state photoreaction (Hasegawa, Ikeda, & Yamazaki, 2001).

4. Preparation and Characterization of Fine Particles

Ethyl 3,5-di(acetylamino)-2,4,6-triiodobenzoate, a derivative of ethyl 2-(dibenzylamino)acetate, has been used in the preparation of fine particles of various sizes, morphologies, and degrees of crystallinity for diagnostic imaging applications. Bosch, Škapin, and Matijević (2004) showed that controlled precipitation of this compound results in different polymorphic forms, important in medical imaging (Bosch, Škapin, & Matijević, 2004).

5. Marine Fungus Research

Research into marine fungus Penicillium sp. identified various compounds, including derivatives of ethyl 2-(dibenzylamino)acetate. Wu et al. (2010) elucidated the structures of these compounds, highlighting the potential of marine organisms in producing novel chemical entities (Wu, Tian, Feng, Li, Zhang, & Pei, 2010).

6. Chemical Synthesis and Characterization

A study by El‐Faham et al. (2013) investigated the use of OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) in the synthesis of α-ketoamide derivatives, demonstrating its effectiveness as a reagent in terms of purity and yield. This research contributes to the development of novelchemical synthesis methods and has implications in the pharmaceutical industry (El‐Faham, Al Marhoon, Abdel-Megeed, & Albericio, 2013).

7. Photocatalytic Conversion Studies

In the field of photocatalysis, a study by Iwaoka and Tomoda (1992) demonstrated the catalytic conversion of alkenes into oxygenated allylic compounds using derivatives of ethyl 2-(dibenzylamino)acetate. This research is significant in understanding the reactions and mechanisms involved in photocatalytic processes (Iwaoka & Tomoda, 1992).

8. Applications in Biodiesel Production

Modi, Reddy, Rao, and Prasad (2007) explored the use of ethyl acetate, a related compound to ethyl 2-(dibenzylamino)acetate, as an acyl acceptor for lipase-catalyzed biodiesel production. This study contributes to the development of environmentally friendly and efficient methods for biodiesel production (Modi, Reddy, Rao, & Prasad, 2007).

9. Antitumor Activity Research

Research on 2-[2-(dimethylamino)ethyl]-1,2-dihydro-3H- dibenz[de,h]isoquinoline-1,3-diones, closely related to ethyl 2-(dibenzylamino)acetate, showed significant antitumor activity. The study by Sami et al. (1995) provided insights into the relationship between chemical structure and antitumor potency, opening new avenues for cancer therapy research (Sami, Dorr, Sólyom, Alberts, & Remers, 1995).

10. Supported Ionic Liquid Membranes for CO2 Separation

Santos, Albo, and Irabien (2014) investigated the use of acetate-based Room Temperature Ionic Liquids (RTILs), similar to ethyl 2-(dibenzylamino)acetate, in Supported Ionic Liquid Membranes (SILMs) for CO2 separation. This research is crucial in developing new technologies for gas separation and environmental management (Santos, Albo, & Irabien, 2014).

properties

IUPAC Name

ethyl 2-(dibenzylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-2-21-18(20)15-19(13-16-9-5-3-6-10-16)14-17-11-7-4-8-12-17/h3-12H,2,13-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFMDCFOWHWNQBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(CC1=CC=CC=C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20393582
Record name Ethyl 2-(dibenzylamino)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20393582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(dibenzylamino)acetate

CAS RN

77385-90-1
Record name Ethyl 2-(dibenzylamino)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20393582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Ethyl bromoacetate (19.52 mL, 176 mol) was added in a single portion to a chilled (0° C.) solution of dibenzylamine (33.84 mL, 176 mmol) and triethylamine (27 mL, 193.6 mmol) in THF. The reaction mixture was stirred overnight at ambient temperature. Additional triethylamine (30 mL) and THF (100 mL) were added and the reaction mixture was heated at 50° C. for 1.5 hours. Additional ethyl bromoacetate (13 mL) was added and the reaction mixture was heated for 1 hour and then stirred at ambient temperature overnight. About half of the THF was removed under reduced pressure. The mixture was diluted with water (300 mL) and then extracted with ethyl acetate (2×400 mL). The combined extracts were washed sequentially with water and with brine, dried over sodium sulfate, filtered, and then concentrated under reduced pressure. The residue was purified by flash chromatography (700 g of silica gel, eluting with 20% ethyl acetate in hexanes) to provide 37.12 g of ethyl dibenzylaminoacetate as a colorless oil.
Quantity
19.52 mL
Type
reactant
Reaction Step One
Quantity
33.84 mL
Type
reactant
Reaction Step Two
Quantity
27 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
13 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a stirred solution of ethyl chloroacetate (1.0 g, 8.16 mmol) in EtOH (5.0 mL), dibenzylamine (2.09 g, 10.6 mmol) was added and the mixture heated at 140° C. in a microwave reactor for 20 min. After evaporation of the solvent, the crude was dissolved in CH2Cl2 and washed with a 1.0 M KOH solution and brine, then dried over Na2SO4, filtered, and concentrated in vacuo to give a crude product, as an oil. Purification by column chromatography using a Teledyne ISCO apparatus, eluting with Cy:EtOAc (98:2), gave the title compound (1.85 g, 80%), as a white solid. MS (ESI) m/z: 284 [M−H]+[1H NMR as previously reported in literature: Synthesis, 1985, 9, 850-855].
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.09 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AF Donnell, C Michoud, KC Rupert, X Han… - Journal of Medicinal …, 2013 - ACS Publications
XIAP is a key regulator of apoptosis, and its overexpression in cancer cells may contribute to their survival. The antiapoptotic function of XIAP derives from its BIR domains, which bind to …
Number of citations: 34 pubs.acs.org
A Palmieri, M Petrini, RR Shaikh - Organic & Biomolecular Chemistry, 2010 - pubs.rsc.org
Elimination of suitable leaving groups from 3-substituted indoles under basic or acidic conditions readily provides alkylideneindolenine intermediates that may react with a large variety …
Number of citations: 189 pubs.rsc.org

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